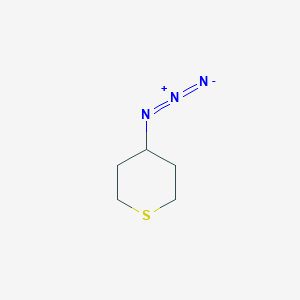

4-azidotetrahydro-2H-thiopyran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-azidothiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c6-8-7-5-1-3-9-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFXAOGZXDWJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stereoselective Synthesis of 4-Azidotetrahydro-2H-thiopyran: A Technical Guide for Drug Discovery and Development

Introduction: The Significance of the Azido-Substituted Thiopyran Scaffold

The tetrahydro-2H-thiopyran framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of an azido moiety at the 4-position of this heterocyclic system unlocks a wealth of synthetic possibilities. The azide group serves as a versatile precursor for the synthesis of amines, amides, triazoles, and other nitrogen-containing heterocycles through well-established chemical transformations. The stereochemical orientation of this azido group is paramount, as the three-dimensional arrangement of substituents significantly influences the pharmacological profile of a molecule, dictating its binding affinity and selectivity for biological targets. This in-depth guide provides a comprehensive overview of the core principles and field-proven methodologies for the stereoselective synthesis of both cis- and trans-4-azidotetrahydro-2H-thiopyran, equipping researchers and drug development professionals with the knowledge to strategically incorporate this valuable building block into their synthetic endeavors.

Strategic Foundation: The Central Role of Tetrahydrothiopyran-4-one

The journey towards stereochemically defined 4-azidotetrahydro-2H-thiopyrans commences with a key intermediate: tetrahydrothiopyran-4-one. This ketone is readily accessible through various synthetic routes, including the cyclization of diallyl sulfide followed by ozonolysis or via a double Michael addition of hydrogen sulfide to divinyl ketone.[1][2] The carbonyl group at the C4 position serves as a crucial functional handle, enabling the stereocontrolled introduction of a hydroxyl group, which is the immediate precursor to the desired azide.

The diastereoselective reduction of tetrahydrothiopyran-4-one is the pivotal step in establishing the stereochemistry of the final product. The choice of reducing agent directly dictates the stereochemical outcome, yielding either the cis- or trans-4-hydroxytetrahydrothiopyran isomer.

Diastereoselective Reduction of Tetrahydrothiopyran-4-one: A Fork in the Synthetic Road

The conformational preference of the tetrahydrothiopyran ring, which exists predominantly in a chair conformation, governs the facial selectivity of the reduction.

-

Synthesis of cis-4-Hydroxytetrahydrothiopyran (Axial Attack): The use of sterically demanding reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), favors the approach of the hydride from the equatorial face. This leads to the formation of the axial alcohol, cis-4-hydroxytetrahydrothiopyran, as the major product. The bulky nature of the reagent disfavors the axial approach due to steric hindrance from the axial hydrogens at the C2 and C6 positions.

-

Synthesis of trans-4-Hydroxytetrahydrothiopyran (Equatorial Attack): Conversely, less sterically hindered reducing agents, like sodium borohydride (NaBH₄), can approach from the axial face, resulting in the formation of the thermodynamically more stable equatorial alcohol, trans-4-hydroxytetrahydrothiopyran.

The ability to selectively synthesize either the cis or trans alcohol provides the foundation for accessing both diastereomers of the final azido-product.

Core Synthetic Methodologies for Azide Introduction

With the stereochemically defined 4-hydroxytetrahydrothiopyran isomers in hand, the introduction of the azide functionality can be achieved through two principal and highly reliable strategies: the Mitsunobu reaction and the nucleophilic substitution of a sulfonate ester. Both methods proceed via an S(_N)2 mechanism, resulting in a complete inversion of stereochemistry at the C4 position.

Method 1: The Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a wide range of functional groups, including azides, with predictable inversion of stereochemistry.[3][4] The reaction proceeds by activating the hydroxyl group in situ with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] The resulting oxyphosphonium salt is an excellent leaving group, which is then displaced by a suitable nucleophile. For the synthesis of azides, hydrazoic acid (HN₃), often generated in situ from sodium azide and an acid, or diphenylphosphoryl azide (DPPA) can be employed as the azide source.[3][6]

Causality Behind Experimental Choices: The key to a successful Mitsunobu reaction is the formation of the reactive oxyphosphonium intermediate. The choice of azodicarboxylate (DEAD or DIAD) can influence the reaction rate and ease of purification. The use of DPPA as an azide source is often preferred for its stability and ease of handling compared to hydrazoic acid.[6] The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at or below room temperature to minimize side reactions.

-

To a solution of cis-4-hydroxytetrahydrothiopyran (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Stir the resulting mixture at 0 °C for 15 minutes.

-

Add diphenylphosphoryl azide (DPPA) (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford trans-4-azidotetrahydro-2H-thiopyran.

| Reagent/Parameter | Rationale |

| cis-4-Hydroxytetrahydrothiopyran | Starting material with defined stereochemistry. |

| Triphenylphosphine (PPh₃) | Activates the hydroxyl group. |

| Diisopropyl azodicarboxylate (DIAD) | Co-reagent with PPh₃ for activation. |

| Diphenylphosphoryl azide (DPPA) | Azide source.[6] |

| Anhydrous THF | Aprotic solvent to prevent quenching of intermediates. |

| 0 °C to Room Temperature | Controlled temperature profile to manage reactivity. |

Method 2: Nucleophilic Substitution of a Sulfonate Ester

An alternative and equally effective strategy involves a two-step sequence: conversion of the alcohol to a sulfonate ester, followed by nucleophilic displacement with an azide salt.[7] This approach also proceeds with complete inversion of configuration at the reaction center, consistent with an S(_N)2 mechanism.[8] Common sulfonylating agents include methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base such as triethylamine (Et₃N) or pyridine. The resulting mesylate or tosylate is an excellent leaving group, which is readily displaced by sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[9]

Causality Behind Experimental Choices: The conversion of the hydroxyl group to a sulfonate ester dramatically enhances its leaving group ability. Mesylates and tosylates are commonly chosen due to their high reactivity and the commercial availability of the corresponding sulfonyl chlorides. The choice of a polar aprotic solvent for the S(_N)2 reaction is crucial as it solvates the cation of the azide salt, leaving the azide anion "naked" and highly nucleophilic, thus promoting a rapid and efficient substitution.[10]

Step 1: Synthesis of trans-4-(Methylsulfonyloxy)tetrahydro-2H-thiopyran

-

To a solution of trans-4-hydroxytetrahydrothiopyran (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) (0.2 M) at 0 °C under an inert atmosphere, add methanesulfonyl chloride (1.2 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Step 2: Synthesis of cis-4-Azidotetrahydro-2H-thiopyran

-

To a solution of the crude trans-4-(methylsulfonyloxy)tetrahydro-2H-thiopyran (1.0 eq) in DMF (0.2 M), add sodium azide (3.0 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford cis-4-azidotetrahydro-2H-thiopyran.

| Reagent/Parameter | Rationale |

| trans-4-Hydroxytetrahydrothiopyran | Starting material with defined stereochemistry. |

| Methanesulfonyl chloride (MsCl) | Converts the hydroxyl into a good leaving group. |

| Triethylamine (Et₃N) | Base to neutralize the HCl generated. |

| Sodium Azide (NaN₃) | Nucleophilic azide source.[9] |

| Dimethylformamide (DMF) | Polar aprotic solvent to enhance nucleophilicity.[9] |

| 60-80 °C | Provides thermal energy to overcome the activation barrier. |

Visualization of Synthetic Pathways

Caption: Synthetic routes to cis- and trans-4-azidotetrahydro-2H-thiopyran.

Conclusion and Future Outlook

The stereoselective synthesis of 4-azidotetrahydro-2H-thiopyran is a critical capability for medicinal chemists and drug development professionals. The methodologies outlined in this guide, centered around the diastereoselective reduction of tetrahydrothiopyran-4-one followed by stereospecific azide introduction via the Mitsunobu reaction or nucleophilic substitution of a sulfonate ester, provide reliable and predictable pathways to both the cis and trans isomers. A thorough understanding of the underlying principles of stereochemical control, rooted in the conformational analysis of the thiopyran ring and the S(_N)2 reaction mechanism, is essential for the successful application of these protocols. The strategic implementation of these synthetic routes will undoubtedly continue to fuel the discovery and development of novel therapeutics built upon the versatile azido-substituted thiopyran scaffold.

References

- Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. (URL not available)

- Synthesis of 3-Aryl-Substituted Tetrahydropyran-4-ones and Tetrahydrothiopyran-4-ones. (URL not available)

-

Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. PMC. [Link]

-

Mitsunobu reaction. Organic Synthesis. [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). ResearchGate. [Link]

-

Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

-

Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PMC. [Link]

-

Synthesis and conformational studies of newly synthesized cis-2r,6c-distyryltetrahydro thiopyran-4-one and its oxime: comparison of experimental and theoretical NMR spectral data. PubMed. [Link]

-

Regioselective SN2 reactions for rapid synthesis of azidoinositols by one-pot sequence-specific nucleophilyses. The Royal Society of Chemistry. [Link]

-

Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

-

Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [Link]

-

Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. [Link]

-

Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]

-

Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. PMC. [Link]

-

Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. Imperial College London. [Link]

-

The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

-

advanced SN2 reaction practice. YouTube. [Link]

-

SN2 Reaction Mechanisms. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. rsc.org [rsc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 4-azidotetrahydro-2H-thiopyran: Synthesis, Structure, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-azidotetrahydro-2H-thiopyran, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. By integrating established principles of organic synthesis, conformational analysis, and biorthogonal chemistry, this document serves as a critical resource for professionals seeking to leverage this molecule in their research endeavors. We will delve into its synthesis, structural properties, reactivity, and safe handling, with a particular focus on its application in "click chemistry" for the development of novel bioconjugates.

Molecular Structure and Conformational Analysis

The foundational tetrahydro-2H-thiopyran ring, a sulfur-containing analog of cyclohexane, predominantly adopts a chair conformation to minimize torsional and angular strain.[1] The introduction of an azido substituent at the C4 position raises important questions about its preferred orientation and the overall conformational equilibrium of the molecule.

Chair Conformation and Substituent Effects

Like cyclohexane, substituents on the thiane ring can exist in either an axial or equatorial position. The conformational preference is largely dictated by the minimization of steric hindrance, particularly 1,3-diaxial interactions.[1] For this compound, a conformational equilibrium exists between the chair forms where the azido group is in the axial and equatorial positions. Generally, bulky substituents prefer the more sterically favored equatorial position to avoid unfavorable interactions with the axial hydrogens on C2 and C6.

Caption: Conformational equilibrium of this compound.

While the azido group is relatively linear and might present a smaller steric profile than bulkier alkyl groups, the equatorial conformation is generally considered to be the more stable and thus the predominant form in solution. This preference is crucial for predicting the molecule's reactivity, as the accessibility of the azide for reactions like cycloadditions will be influenced by its orientation.

Synthesis of this compound

While not extensively described in the literature as a commercially available reagent, this compound can be synthesized through straightforward and well-established synthetic transformations. A plausible and efficient route starts from the commercially available tetrahydro-2H-thiopyran-4-ol.

Proposed Synthetic Pathway

The synthesis involves a two-step process: mesylation of the hydroxyl group followed by nucleophilic substitution with an azide salt. This is a common and high-yielding method for the introduction of the azide functionality.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Tetrahydro-2H-thiopyran-4-yl methanesulfonate

-

To a stirred solution of tetrahydro-2H-thiopyran-4-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere at 0 °C, add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude tetrahydro-2H-thiopyran-4-yl methanesulfonate (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M).

-

Add sodium azide (NaN₃, 3.0 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Chemical Properties and Spectroscopic Data

The physicochemical properties of this compound determine its behavior in various chemical environments and are essential for its characterization.

| Property | Value |

| Molecular Formula | C₅H₉N₃S |

| Molecular Weight | 143.21 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate) |

Predicted Spectroscopic Signatures

Spectroscopic analysis is critical for confirming the structure and purity of the synthesized compound.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 2100-2160 cm⁻¹ characteristic of the azide (N₃) asymmetric stretching vibration.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectrum will show complex multiplets for the methylene protons of the thiopyran ring. The proton on the carbon bearing the azide group (CH-N₃) is expected to appear as a multiplet, with its chemical shift influenced by the axial/equatorial equilibrium.

-

¹³C NMR Spectroscopy: The spectrum will exhibit four distinct signals corresponding to the carbon atoms of the tetrahydrothiopyran ring. The carbon atom attached to the azide group (C-N₃) will be shifted downfield compared to the other methylene carbons.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 143. A characteristic fragmentation pattern would involve the loss of N₂, resulting in a significant peak at m/z = 115.

Reactivity and Applications in Drug Development

The primary utility of this compound in drug development lies in the versatile reactivity of the azide functional group, particularly in "click chemistry".[2] This class of reactions provides a powerful tool for bioconjugation, allowing for the efficient and selective labeling of biomolecules.[3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable and widely used click reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[4] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Caption: General scheme for a CuAAC "click" reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of a copper catalyst is a concern, SPAAC offers a bioorthogonal alternative.[2] This reaction utilizes a strained cyclooctyne, which reacts rapidly with the azide without the need for a metal catalyst.

Protocol for a Typical CuAAC Reaction

-

In a suitable vial, dissolve the alkyne-functionalized substrate (1.0 eq) in a 1:1 mixture of water and t-butanol.

-

Add this compound (1.1 eq) to the solution.

-

In a separate vial, prepare a fresh solution of the copper(I) catalyst by mixing copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) in water.

-

Add the catalyst solution to the reaction mixture.

-

Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, the product can be isolated by standard workup and purification techniques, such as extraction and chromatography.

Applications in Medicinal Chemistry

The ability to attach the tetrahydrothiopyran moiety to biomolecules (e.g., proteins, peptides, nucleic acids) via a stable triazole linker opens up numerous possibilities in drug discovery:

-

Drug Targeting: Conjugation to antibodies or other targeting ligands to deliver cytotoxic agents specifically to cancer cells.

-

PROTACs: As a component of proteolysis-targeting chimeras, where the thiopyran scaffold can be used to modulate physicochemical properties.

-

Activity-Based Probes: For identifying and labeling specific enzymes in complex biological systems.

-

Peptidomimetics: Incorporation into peptide structures to enhance stability and cell permeability. The tetrahydrothiopyran ring can serve as a non-planar, conformationally restricted scaffold.[5][6]

Safety and Handling of Organic Azides

Organic azides are energetic compounds and must be handled with appropriate caution.[7] They can be sensitive to heat, shock, and friction, and may decompose explosively under certain conditions.[8][9]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling organic azides.[10] For reactions with a higher risk of explosion, a blast shield should be used.[9]

-

Scale: It is recommended to work with the smallest possible quantities of the azide.[11] The stability of organic azides is often assessed by the "Rule of Six," which suggests there should be at least six carbon atoms for every energetic group (like an azide).[7] this compound (C₅H₉N₃S) has a low carbon-to-nitrogen ratio and should be handled with care.

-

Storage: Store in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials such as strong acids and metals.[9][10] It is advisable to store organic azides as solutions at low temperatures.[7]

-

Incompatible Materials: Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid. Do not use metal spatulas for handling, as this can form shock-sensitive metal azides. Halogenated solvents like dichloromethane should be used with caution as they can potentially form explosive diazidomethane.[8]

-

Waste Disposal: Azide-containing waste should be collected in a designated, clearly labeled container and should not be mixed with acidic waste.[10] Before disposal, it is often recommended to quench the azide by converting it to a more stable derivative, such as an amine via Staudinger reduction.

Conclusion

This compound is a valuable building block for researchers in medicinal chemistry and drug development. Its synthesis is achievable through standard organic transformations, and its structural properties are well-grounded in the principles of conformational analysis. The true power of this molecule lies in the reactivity of its azide group, which enables its use in robust and versatile "click chemistry" reactions for the construction of complex bioconjugates. By adhering to strict safety protocols, scientists can effectively harness the potential of this compound to advance the frontiers of drug discovery and chemical biology.

References

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

-

School of Chemistry, University College Dublin. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Retrieved from [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

-

University of Victoria. (2022, May 18). Azides. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

-

Journal of Molecular Structure. (n.d.). Abstract. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Conformational analysis. XVIII. 1,3-Dithianes. Conformational preferences of alkyl substituents and the chair-boat energy difference. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Conformational analysis. XVI. 1,3-Dioxanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanistic cycle for the synthesis of tetrahydro‐2H‐thiopyran 1,1‐dioxides. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database of Organic Compounds (SDBS). Retrieved from [Link]

-

Simplifying Synthesis. (2021, June 20). The Simplifying Synthesis Ultimate Guide To Conformational Analysis [Video]. YouTube. Retrieved from [Link]

-

PubMed Central. (n.d.). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4H-Thiopyran-4-one, tetrahydro- (CAS 1072-72-6). Retrieved from [Link]

-

ResearchGate. (n.d.). New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2H-Thiopyran, tetrahydro-4-methyl-. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Thiopyran – Knowledge and References. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydro-2H-thiopyran-4-ol. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2H-Thiopyran, tetrahydro-. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiopyran. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

-

RSC Publishing. (n.d.). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Retrieved from [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). CID 68735230. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydrothiopyran-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

-

PubChem. (n.d.). (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. lumiprobe.com [lumiprobe.com]

- 4. interchim.fr [interchim.fr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. safety.pitt.edu [safety.pitt.edu]

- 8. ucd.ie [ucd.ie]

- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. uvic.ca [uvic.ca]

- 11. safety.fsu.edu [safety.fsu.edu]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Azidotetrahydro-2H-thiopyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-azidotetrahydro-2H-thiopyran, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The document details a robust synthetic protocol, emphasizing the critical safety considerations necessary when handling azide compounds. Furthermore, it outlines a suite of analytical techniques for the thorough characterization and validation of the target molecule. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel chemical entities.

Introduction: The Significance of Azide-Containing Heterocycles

Organic azides are versatile functional groups in synthetic chemistry, serving as precursors to a wide array of nitrogen-containing compounds.[1] Their utility in "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, has cemented their importance in drug discovery, materials science, and bioconjugation.[2] The incorporation of an azide moiety into a heterocyclic scaffold, such as the tetrahydro-2H-thiopyran ring system, generates a molecule with significant potential for further chemical modification and exploration of its biological activity. The thiopyran core itself is a privileged scaffold found in numerous bioactive molecules.[3] This guide focuses on the practical aspects of synthesizing and characterizing this compound, providing a foundation for its use in downstream applications.

Synthesis of this compound: A Guided Protocol

The synthesis of this compound is most effectively achieved through a nucleophilic substitution reaction, starting from the commercially available tetrahydro-2H-thiopyran-4-ol. The Mitsunobu reaction is a particularly well-suited method for this transformation as it allows for the conversion of a primary or secondary alcohol to an azide with a clean inversion of stereochemistry.[4][5] This reaction typically employs a phosphine, an azodicarboxylate, and an azide source.[6] A common and effective azide source for this reaction is diphenylphosphoryl azide (DPPA).[7][8]

Synthetic Scheme

The overall synthetic transformation is depicted below:

Caption: Synthetic route to this compound.

Causality Behind Experimental Choices

-

Choice of Azide Source (DPPA): Diphenylphosphoryl azide (DPPA) is selected over other azide sources like sodium azide in combination with an activating agent for several reasons. DPPA is a stable, liquid reagent that is soluble in common organic solvents, facilitating homogenous reaction conditions.[8] While alternatives exist, DPPA offers a reliable and high-yielding route for the azidation of alcohols under Mitsunobu conditions.[7][9]

-

Mitsunobu Reagents (DIAD and PPh₃): Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) are the classic reagents for the Mitsunobu reaction.[5] Triphenylphosphine acts as the oxygen acceptor, while DIAD is the ultimate oxidizing agent that facilitates the formation of the key oxyphosphonium intermediate.[4] The order of addition of these reagents is critical to the success of the reaction.[10]

-

Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction due to its ability to dissolve all reactants and its relatively low boiling point, which simplifies product isolation. The reaction is initiated at 0 °C to control the initial exothermic reaction between the phosphine and the azodicarboxylate, and then allowed to warm to room temperature to ensure the reaction proceeds to completion.[10]

Detailed Experimental Protocol

Materials:

-

Tetrahydro-2H-thiopyran-4-ol

-

Diphenylphosphoryl azide (DPPA)

-

Diisopropyl azodicarboxylate (DIAD)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of tetrahydro-2H-thiopyran-4-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (10 volumes) under an inert atmosphere (argon or nitrogen), add diphenylphosphoryl azide (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the cooled solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[9]

Safety Precautions for Handling Organic Azides

TRUSTWORTHINESS: A SELF-VALIDATING SYSTEM

The synthesis and handling of organic azides require strict adherence to safety protocols due to their potential instability and explosive nature.[2][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[12]

-

Fume Hood and Blast Shield: All manipulations of azide compounds should be performed in a well-ventilated chemical fume hood, and the use of a blast shield is highly recommended.[12][13]

-

Scale of Reaction: Use the smallest possible scale for the reaction, especially during initial attempts.[2]

-

Avoidance of Metal Spatulas: Do not use metal spatulas to handle azides, as this can lead to the formation of highly sensitive and explosive heavy metal azides.[2][14] Use plastic or ceramic spatulas instead.

-

Solvent Choice: Never use halogenated solvents such as dichloromethane or chloroform in reactions involving azides, as this can result in the formation of explosive di- and tri-azidomethane.[11][14]

-

Purification: Avoid distillation and sublimation for the purification of organic azides.[11] Column chromatography is the preferred method.[15]

-

Storage: Store organic azides at low temperatures (below room temperature) and in the dark.[11][12]

-

Waste Disposal: Azide-containing waste should be collected in a separate, clearly labeled container and should not be mixed with acidic waste.[12][14]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and spectrometric techniques should be employed.

Spectroscopic and Spectrometric Data

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the protons on the tetrahydro-2H-thiopyran ring. The proton at the C4 position will be shifted downfield due to the electron-withdrawing effect of the azide group. |

| ¹³C NMR | A signal for the carbon atom attached to the azide group (C4) will be observed in the range of 50-60 ppm. Other signals will correspond to the remaining carbons of the thiopyran ring. |

| IR Spectroscopy | A strong, sharp absorption band characteristic of the azide (N₃) stretching vibration will be present in the region of 2100-2160 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of this compound (C₅H₉N₃S) should be observed. Fragmentation patterns may show the loss of N₂. |

Note: Specific chemical shifts and coupling constants will depend on the solvent and the specific NMR instrument used.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined procedures and adhering to the stringent safety precautions, researchers can confidently prepare this valuable building block for a variety of applications in drug discovery and chemical biology. The successful synthesis and thorough characterization of this compound will enable its effective use in the development of novel molecular entities with therapeutic potential.

References

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

-

School of Chemistry, University College Dublin. (2018, April). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

-

University of Victoria. (2022, May 18). Azides. Retrieved from [Link]

-

Environmental Health and Safety, University of California, Berkeley. Azide Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. Alcohol to Azide - Common Conditions. Retrieved from [Link]

-

National Institutes of Health. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

-

ACS Publications. (2002). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Retrieved from [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]

-

Stanford Environmental Health & Safety. Information on Azide Compounds. Retrieved from [Link]

-

Thieme. (2011). Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications. Retrieved from [Link]

-

American Chemical Society. (2021). Synthesis of organic azides from primary amines in continuous flow and subsequent preparation of triazoles. Retrieved from [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]

- Google Patents. (1995). WO1995001970A1 - Alcohol to azide sn2 conversion.

-

Organic Synthesis. Mitsunobu reaction. Retrieved from [Link]

-

ResearchGate. (2010). Organic Azides: Syntheses and Applications. Retrieved from [Link]

-

ResearchGate. Representative methods for the preparation of organic azides. Retrieved from [Link]

-

ResearchGate. Mechanistic cycle for the synthesis of tetrahydro-2H-thiopyran 1,1-dioxides. Retrieved from [Link]

- Google Patents. (2010). CN101906007B - Preparation method of organic azide.

-

SpringerLink. (2004). Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. Retrieved from [Link]

-

National Institutes of Health. Tetrahydro-2H-thiopyran-4-ol. Retrieved from [Link]

-

ResearchGate. New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Retrieved from [Link]

-

Taylor & Francis Online. Thiopyran – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. Retrieved from [Link]

-

Organic Chemistry Portal. Tetrahydropyran synthesis. Retrieved from [Link]

-

NIST WebBook. 2H-Thiopyran, tetrahydro-. Retrieved from [Link]

-

PubMed Central. (2023). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Retrieved from [Link]

-

NIST WebBook. 2H-Thiopyran, tetrahydro-. Retrieved from [Link]

-

NIST WebBook. 2H-thiopyran-4-imine, n-hydroxy-tetrahydro-1,1-dioxide. Retrieved from [Link]

-

NIST WebBook. 2H-Thiopyran, tetrahydro-. Retrieved from [Link]

-

Organic Syntheses. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Retrieved from [Link]

-

ResearchGate. Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved from [Link]

-

MDPI. (2022). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]pyridine]-4,5′-dione. Retrieved from [Link]

-

National Institutes of Health. 4-(Hydroxymethyl)tetrahydro-2H-thiopyran. Retrieved from [Link]

-

NIST WebBook. 2H-Pyran-2-one, tetrahydro-. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. safety.fsu.edu [safety.fsu.edu]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. enamine.net [enamine.net]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. ucd.ie [ucd.ie]

- 12. uvic.ca [uvic.ca]

- 13. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 14. safety.pitt.edu [safety.pitt.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Synthesis and Application of 4-Azidotetrahydro-2H-thiopyran for Click Chemistry

Introduction: The Strategic Value of Azido-Functionalized Heterocycles in Modern Drug Discovery

In the landscape of contemporary drug discovery and chemical biology, the ability to rapidly and reliably construct complex molecular architectures is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, provides a powerful philosophy for achieving this through modular, efficient, and bioorthogonal reactions.[1][2] Among the premier examples of click reactions are the copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions, which form stable triazole linkages with exceptional specificity.[3][4]

Heterocyclic scaffolds are foundational in medicinal chemistry, with over half of all FDA-approved small-molecule drugs containing at least one heterocyclic ring.[5][6] These structures offer a three-dimensional framework that can be tailored to optimize pharmacological and physicochemical properties such as solubility, lipophilicity, and metabolic stability.[7] The integration of an azide moiety onto a heterocyclic core, such as the tetrahydrothiopyran ring system, creates a versatile building block. The resulting 4-azidotetrahydro-2H-thiopyran is a molecule primed for "clicking" to a variety of alkyne-tagged partners—be they small molecules, peptides, or complex biologics—enabling rapid library synthesis, bioconjugation, and the development of targeted therapeutics.[8][9]

This guide provides a comprehensive, field-proven methodology for the synthesis, characterization, and application of this compound, grounded in established chemical principles and designed for practical implementation in a research setting.

Part 1: Synthetic Pathway to this compound

The synthesis is a robust, three-step sequence that begins with a commercially available precursor or a straightforward cyclization, followed by reduction and a stereospecific azidation. This pathway is designed for efficiency, scalability, and high fidelity.

Caption: Overall synthetic workflow for the preparation of this compound.

Step 1: Precursor Synthesis — Tetrahydro-4H-thiopyran-4-one

The starting ketone, tetrahydro-4H-thiopyran-4-one, is commercially available but can be costly in large quantities.[10] For large-scale needs, it can be efficiently prepared via the Dieckmann condensation of dimethyl 3,3'-thiobispropanoate, followed by decarboxylation.[11][12] This method provides reliable access to the necessary precursor.

Step 2: Ketone Reduction to 4-Hydroxytetrahydro-2H-thiopyran

The conversion of the ketone to the corresponding secondary alcohol is a critical step that sets the stage for azidation.

Causality Behind Experimental Choice: The choice of reducing agent is dictated by the need for chemoselectivity. Sodium borohydride (NaBH₄) is an ideal choice for this transformation. It is a mild hydride donor that selectively reduces ketones and aldehydes without affecting other potentially sensitive functional groups. Its operational simplicity and the straightforward aqueous workup make it superior to more reactive and hazardous reagents like lithium aluminum hydride (LAH) for this specific application.

Experimental Protocol: Reduction of Tetrahydro-4H-thiopyran-4-one

-

Reaction Setup: To a solution of tetrahydro-4H-thiopyran-4-one (1.0 eq) in methanol (MeOH, ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Quenching: Carefully quench the reaction by the slow addition of acetone (~0.5 eq) to consume excess NaBH₄, followed by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup and Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude tetrahydro-2H-thiopyran-4-ol is often of sufficient purity (>95%) for the next step, but can be further purified by flash column chromatography if necessary.

Step 3: Azidation via the Mitsunobu Reaction

The conversion of a secondary alcohol to an azide is a pivotal functional group transformation. The Mitsunobu reaction is the gold standard for this process, offering mild conditions and, crucially, a complete inversion of stereochemistry via an SN2 mechanism.[13][14][15] This stereochemical control is a hallmark of the reaction's reliability.

Causality Behind Experimental Choice: The Mitsunobu reaction proceeds by activating the alcohol in situ with triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15] This forms an excellent leaving group (an oxyphosphonium species) that is readily displaced by a suitable nucleophile. For azide synthesis, an acidic azide source is required.[13] Diphenylphosphoryl azide (DPPA) serves as a safe and effective source of the azide nucleophile.[16] The reaction's high functional group tolerance and predictable stereochemical outcome make it a trustworthy and authoritative method.

Caption: Simplified mechanism of the Mitsunobu reaction for alcohol-to-azide conversion.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of tetrahydro-2H-thiopyran-4-ol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C.

-

Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise via syringe over 20 minutes. A white precipitate of the betaine adduct may form. Stir for 30 minutes at 0 °C.

-

Nucleophile Addition: Add diphenylphosphoryl azide (DPPA, 1.5 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC. The formation of triphenylphosphine oxide (TPPO) as a byproduct is an indicator of reaction progress.[16]

-

Workup: Concentrate the reaction mixture in vacuo. Add diethyl ether to the residue to precipitate the majority of the TPPO. Filter the solid and wash with cold diethyl ether.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 95:5) to afford the pure this compound.

Safety Advisory: Organic azides are potentially explosive and should be handled with care.[16] Avoid heating concentrated solutions and use appropriate personal protective equipment. It is advisable to conduct a safety assessment before performing this reaction on a large scale.

Part 2: Product Characterization

Rigorous characterization is essential to confirm the structure and purity of the final product. The following table summarizes the expected analytical data based on the described transformations.

| Compound | Molecular Formula | MW ( g/mol ) | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Key ¹³C NMR Signals (δ, ppm in CDCl₃) | Key IR Peak (cm⁻¹) |

| Tetrahydro-4H-thiopyran-4-one | C₅H₈OS | 116.18 | 2.80-3.00 (m, 4H), 2.60-2.80 (m, 4H) | ~210 (C=O), ~45 (CH₂-S), ~41 (CH₂-C=O) | ~1715 (C=O stretch) |

| Tetrahydro-2H-thiopyran-4-ol | C₅H₁₀OS | 118.20 | 3.80-3.90 (m, 1H, CH-OH), 2.70-2.90 (m, 2H), 2.50-2.60 (m, 2H), 1.90-2.10 (m, 2H), 1.60-1.80 (m, 2H) | ~68 (CH-OH), ~35 (CH₂-S), ~33 (CH₂-CHOH) | ~3350 (O-H stretch) |

| This compound | C₅H₉N₃S | 159.22 | 3.70-3.80 (m, 1H, CH-N₃), 2.75-2.95 (m, 2H), 2.55-2.70 (m, 2H), 2.10-2.25 (m, 2H), 1.70-1.85 (m, 2H) | ~60 (CH-N₃), ~34 (CH₂-S), ~32 (CH₂-CHN₃) | ~2100 (N₃ stretch) |

Part 3: Application in Click Chemistry

This compound is a versatile reagent for both major classes of azide-alkyne cycloaddition reactions.

Caption: Comparison of CuAAC and SPAAC pathways using this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is renowned for its speed, efficiency, and strict regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[3][17] It is the workhorse reaction for materials science, library synthesis, and ex vivo bioconjugation. The catalyst, Cu(I), is typically generated in situ from a Cu(II) salt like copper(II) sulfate and a reducing agent such as sodium ascorbate.[17]

Generic Protocol: CuAAC Ligation

-

Setup: In a vial, dissolve the alkyne-containing substrate (1.0 eq) and this compound (1.1 eq) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1).

-

Catalyst Addition: Add aqueous sodium ascorbate (0.3 eq of a freshly prepared 1 M solution), followed by aqueous copper(II) sulfate pentahydrate (0.1 eq of a 1 M solution).

-

Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. The reaction often turns heterogeneous.

-

Workup and Purification: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The product can be purified by standard methods such as flash chromatography or crystallization.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems, the potential cytotoxicity of copper is a significant drawback.[18] SPAAC circumvents this issue by using a strained cyclooctyne (e.g., BCN, DBCO, DIBO) as the alkyne partner.[19][20] The high ring strain provides the driving force for the cycloaddition to occur rapidly at physiological temperatures without any catalyst.[4][] This bioorthogonality makes SPAAC an indispensable tool for live-cell imaging, proteomics, and in-vivo drug delivery.[22]

Generic Protocol: SPAAC Ligation in a Biological Context

-

Preparation: Prepare a stock solution of the strained alkyne-labeled biomolecule (e.g., a DBCO-functionalized protein) in a biocompatible buffer (e.g., PBS, pH 7.4).

-

Reagent Addition: Add a stock solution of this compound (typically 5-20 molar excess) to the biomolecule solution. The final concentration of any organic co-solvent (like DMSO) should be kept low (<5%) to maintain protein integrity.

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 4 °C, 25 °C, or 37 °C) for 2-24 hours.

-

Purification: Remove the excess unreacted azide reagent and byproducts using a method appropriate for the biomolecule, such as size-exclusion chromatography (e.g., a desalting column), dialysis, or spin filtration.

Conclusion

The this compound scaffold is a high-value, versatile chemical tool. The synthetic route presented herein is robust, relies on well-understood and reliable chemical transformations, and yields a product ready for immediate deployment in the two primary modalities of click chemistry. By providing a "clickable" handle on a stable, non-aromatic heterocyclic core, this reagent empowers researchers in drug discovery and chemical biology to rapidly assemble novel conjugates, probe biological systems, and construct libraries of potential therapeutic agents with precision and efficiency.

References

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (2019). Mitsunobu Reaction. PDF document. Retrieved from [Link]

-

Oreate AI Blog. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Sathish, M., et al. (2013). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate Chemistry. Retrieved from [Link]

-

van der Vlist, J., et al. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. In Click Reactions in Organic Synthesis. Retrieved from [Link]

-

Thompson, A. S., et al. (1995). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Retrieved from [Link]

-

Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

-

Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Retrieved from [Link]

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanistic cycle for the synthesis of tetrahydro‐2H‐thiopyran 1,1‐dioxides. Retrieved from [Link]

-

Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction. Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

Kairystė, E., et al. (2024). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved from [Link]

-

Semantic Scholar. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction. Retrieved from [Link]

-

Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews. Retrieved from [Link]

-

Nwe, K., et al. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy and Radiopharmaceuticals. Retrieved from [Link]

-

Patton, G. C. (2004). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign. Retrieved from [Link]

-

ResearchGate. (2023). Role of Heterocycles in Drug Discovery: An Overview. Retrieved from [Link]

-

Edmunds, A. J. F., et al. (2016). Modern advances in heterocyclic chemistry in drug discovery. MedChemComm. Retrieved from [Link]

-

Szymański, P., et al. (2019). Heterocycles in Medicinal Chemistry. Molecules. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Simple and Efficient Preparation of Reagents for Thiopyran Introduction. Retrieved from [Link]

-

Koo, H., et al. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Chemical Science. Retrieved from [Link]

-

PubMed Central. (2023). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydro-2H-thiopyran-4-ol. Retrieved from [Link]

-

World Journal of Advanced Research and Reviews. (2023). Role of Heterocycles in Drug Discovery: An Overview. Retrieved from [Link]

-

Synthonix. (n.d.). Tetrahydro-4H-thiopyran-4-one. Retrieved from [Link]

-

PubMed Central. (2012). Thio acid-mediated conversion of azides to amides – exploratory studies en route to oroidin alkaloids. Retrieved from [Link]

-

NIST. (n.d.). 4H-Thiopyran-4-one, tetrahydro-. Retrieved from [Link]

-

Ponnuswamy, S., et al. (2013). Synthesis and conformational studies of newly synthesized cis-2r,6c-distyryltetrahydro thiopyran-4-one and its oxime. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Sci-Hub. (n.d.). Efficient and Stereoselective Syntheses of Isomerically Pure 4-Aminotetrahydro-2H-thiopyran 1-Oxide Derivatives. Retrieved from [Link]

-

PubMed. (2012). Thio Acid-Mediated Conversion of Azides to Amides - Exploratory Studies en Route to Oroidin Alkaloids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

-

PubMed Central. (2011). In Situ Generation and Intramolecular Schmidt Reaction of Keto Azides in a Microwave-Assisted Flow Format. Retrieved from [Link]

-

NIST. (n.d.). 2H-Thiopyran, tetrahydro-4-methyl-. Retrieved from [Link]

Sources

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. rroeder.nd.edu [rroeder.nd.edu]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journalwjarr.com [journalwjarr.com]

- 7. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthonix, Inc > 1072-72-6 | Tetrahydro-4H-thiopyran-4-one [synthonix.com]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Mitsunobu Reaction [organic-chemistry.org]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 18. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]

- 22. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Introduction of Azide into the Tetrahydro-2H-thiopyran Ring

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrahydro-2H-thiopyran (thiane) scaffold is a privileged heterocycle in medicinal chemistry, appearing in a range of bioactive compounds.[1][2] The incorporation of an azide moiety onto this ring system transforms it into a highly versatile building block. The azide group serves not only as a stable precursor to primary amines but also as a powerful chemical handle for bioconjugation and molecular assembly via azide-alkyne cycloaddition, or "click chemistry".[3][4][5] This guide provides a comprehensive technical overview of the primary synthetic strategies for introducing an azide group into the tetrahydro-2H-thiopyran ring. As a senior application scientist, this document moves beyond simple protocols to explain the underlying mechanistic principles and the causal logic behind experimental design, empowering researchers to select and optimize the ideal strategy for their specific synthetic goals. We will explore three core methodologies: classical nucleophilic substitution, the stereoinvertive Mitsunobu reaction, and the diastereoselective ring-opening of epoxides. Each section includes detailed, field-tested protocols, comparative data, and mechanistic diagrams to ensure scientific integrity and practical applicability.

Chapter 1: The Strategic Importance of the Azido-Tetrahydro-2H-thiopyran Scaffold

The fusion of the tetrahydro-2H-thiopyran ring with an azide functional group creates a synthon of considerable value in modern drug discovery. The sulfur-containing heterocycle provides a stable, often metabolically robust, three-dimensional scaffold that can effectively orient substituents for optimal interaction with biological targets.[6][7] Thiane derivatives have been investigated for a wide array of therapeutic applications, including as antibacterial and anticancer agents.[1][2][8]

The azide group provides two critical functionalities:

-

A Masked Amine: The azide is readily and cleanly reduced to a primary amine via methods such as the Staudinger reaction or catalytic hydrogenation. This allows for the late-stage introduction of a key basic group, which is often crucial for aqueous solubility and target engagement, while avoiding complications from the amine's reactivity during earlier synthetic steps.

-

A Bioorthogonal Handle: The azide's true power in contemporary chemical biology lies in its role as a key partner in click chemistry.[3] It undergoes highly efficient and specific [3+2] cycloaddition reactions with alkynes, enabling the covalent linkage of the thiopyran scaffold to other molecules, such as fluorescent probes, peptides, or complex drug fragments, under biologically compatible conditions.[4][9]

This guide is designed to provide the foundational knowledge and practical protocols necessary to confidently synthesize these valuable molecular building blocks.

Chapter 2: Strategy I - Classical Nucleophilic Substitution on Activated Tetrahydro-2H-thiopyrans

The most direct and fundamentally important method for introducing an azide is through the nucleophilic displacement of a suitable leaving group. This SN2 pathway is reliable, scalable, and built upon the core principles of organic reactivity.

Mechanistic Principles

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The azide anion (N₃⁻), a potent nucleophile, attacks the carbon atom bearing a leaving group from the backside. This concerted process results in the displacement of the leaving group and, critically, a complete inversion of the stereochemistry at the reacting center. The efficiency of the reaction is contingent upon two factors: the electrophilicity of the carbon center and the stability of the departing leaving group. To this end, hydroxyl groups on the thiopyran ring must first be "activated" by converting them into better leaving groups, such as tosylates (-OTs), mesylates (-OMs), or halides (-Br, -I).

Substrate Preparation

The common starting point for this sequence is a hydroxyl-substituted tetrahydro-2H-thiopyran, such as tetrahydro-2H-thiopyran-4-ol. This precursor can be synthesized from the commercially available tetrahydro-4H-thiopyran-4-one via reduction.[10][11] The alcohol is then activated. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine converts the hydroxyl group into a tosylate, an excellent leaving group.

Detailed Experimental Protocol: Two-Step Synthesis of 4-Azidotétrahydro-2H-thiopyran

Step A: Tosylation of Tetrahydro-2H-thiopyran-4-ol

-

Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add tetrahydro-2H-thiopyran-4-ol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) or pyridine (approx. 0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise to the stirred solution. If using DCM, add triethylamine (1.5 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Quench the reaction by the slow addition of water. If pyridine was used as the solvent, add 1 M HCl to neutralize it. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the tosylated intermediate.

Step B: Azide Displacement

-

Setup: In a round-bottom flask, dissolve the purified tetrahydro-2H-thiopyran-4-yl tosylate (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Reagent Addition: Add sodium azide (NaN₃, 3.0 eq).

-

Reaction: Heat the mixture to 60-80 °C and stir for 6-24 hours. Monitor the reaction by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and carefully concentrate under reduced pressure. Caution: Organic azides can be explosive; avoid heating the neat product to high temperatures.[12] The crude product is often pure enough for subsequent steps, or it can be purified by column chromatography.

Causality Behind Experimental Choices

-

Solvent: DMF is the solvent of choice for the SN2 displacement because it is polar and aprotic. It effectively solvates the sodium cation while leaving the azide anion "naked" and highly nucleophilic, thus accelerating the reaction.

-

Temperature: Heating is necessary to provide the activation energy for breaking the C-O bond of the tosylate. However, excessive heat should be avoided due to the thermal instability of the azide product.

-

Excess Azide: A stoichiometric excess of sodium azide is used to ensure the reaction goes to completion by Le Châtelier's principle.

Data Summary

| Substrate Position | Leaving Group | Azide Source | Solvent | Temperature (°C) | Typical Yield | Stereochemistry |

| C-4 | -OTs | NaN₃ | DMF | 60-80 | >80% | Inversion |

| C-4 | -OMs | NaN₃ | DMSO | 60-80 | >85% | Inversion |

| C-3 | -Br | NaN₃ | DMF | 50-70 | >75% | Inversion |

Workflow Visualization

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azides in the Synthesis of Various Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. organic-synthesis.com [organic-synthesis.com]

A Technical Guide to the Spectroscopic Characterization of 4-Azidotetrahydro-2H-thiopyran

This guide provides an in-depth technical overview of the essential spectroscopic techniques required for the structural elucidation and characterization of 4-azidotetrahydro-2H-thiopyran, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The tetrahydrothiopyran scaffold is a valuable motif in various bioactive molecules, and the introduction of an azido group offers a versatile chemical handle for further functionalization via click chemistry or other bioorthogonal reactions.

This document is structured to provide not just data, but a foundational understanding of the principles behind the data. We will explore the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures of the target molecule. The protocols and interpretations are grounded in established principles and data from analogous structures, offering a robust framework for researchers working with this or similar compounds.

Proposed Synthesis: A Gateway to the Target Molecule

To analyze a compound, one must first synthesize it. A common and effective method for introducing an azido group is through the nucleophilic substitution of a suitable leaving group, such as a tosylate or a halide, with an azide salt. A logical synthetic precursor to this compound is 4-hydroxytetrahydro-2H-thiopyran. The hydroxyl group can be converted into a better leaving group, facilitating its displacement by the azide anion.

A reliable two-step synthesis protocol is proposed as follows:

-

Tosylation of the Precursor Alcohol: 4-Hydroxytetrahydro-2H-thiopyran is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The pyridine acts as a catalyst and scavenges the HCl byproduct. This step converts the poorly reactive hydroxyl group into a good leaving group, the tosylate.

-

Nucleophilic Substitution with Sodium Azide: The resulting tosylate is then treated with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). The azide ion (N₃⁻) displaces the tosylate group via an Sₙ2 reaction to yield the final product, this compound.

This proposed workflow is illustrated below.

Caption: Proposed two-step synthesis of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful first-pass technique to confirm the successful incorporation of the azido functional group. The azide's asymmetric stretching vibration produces a characteristically strong and sharp absorption band in a region of the spectrum that is typically devoid of other signals.

Expected Data: The most diagnostic peak for this compound will be the N₃ asymmetric stretch. Based on data for similar azido-functionalized compounds, this peak is expected to appear around 2100 cm⁻¹.[1] The C-S stretching vibrations of the thiopyran ring are generally weak and appear in the fingerprint region (800-600 cm⁻¹).

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

| N=N=N Asymmetric Stretch | ~2100 | Strong, Sharp |

| C-H (sp³) Stretch | 2850-2960 | Medium |

| C-H Bend | 1350-1470 | Medium |

| C-S Stretch | 600-800 | Weak |

| Table 1: Predicted key IR absorption bands for this compound. |

Authoritative Interpretation: The presence of a very strong and sharp peak around 2100 cm⁻¹ is the primary evidence for the successful synthesis of the azide.[1] Its intensity is due to the large change in dipole moment during the asymmetric stretch. The absence of a broad O-H stretching band around 3300 cm⁻¹ would further confirm the consumption of the starting material, 4-hydroxytetrahydro-2H-thiopyran.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Ensure the sample is free of solvent (e.g., DMF) by drying under high vacuum. For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Background Collection: Run a background spectrum with the empty salt plates or an empty KBr pellet press to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Analysis: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background by the instrument software to produce the final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of the molecule, confirming the connectivity and stereochemistry of the thiopyran ring and the position of the azido substituent.

¹H NMR Spectroscopy

Expected Data: The ¹H NMR spectrum will provide information on the chemical environment of the protons on the thiopyran ring. The protons on carbons adjacent to the electronegative sulfur atom (C2 and C6) will be deshielded and appear downfield compared to a simple cyclohexane. A comparative analysis with tetrahydro-4H-thiopyran-4-one, where protons at C2/C6 appear around 2.9 ppm, suggests the protons in the target molecule will be in a similar region.[2] The proton on the carbon bearing the azido group (C4) will also be shifted downfield due to the electronegativity of the azide.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | ~3.5 - 3.8 | Multiplet | - |

| H2, H6 | ~2.7 - 3.0 (axial & equatorial) | Multiplet | - |

| H3, H5 | ~1.8 - 2.2 (axial & equatorial) | Multiplet | - |

| Table 2: Predicted ¹H NMR data for this compound (in CDCl₃). |

Authoritative Interpretation: The spectrum is expected to show complex multiplets due to extensive spin-spin coupling between the protons on the saturated ring. The chemical shifts are predictions based on the known effects of sulfur and azide functionalities.[1][2] The key diagnostic signal is the multiplet for the H4 proton, which is directly attached to the carbon bearing the azido group. Two-dimensional NMR techniques like COSY would be essential to definitively assign the proton signals by identifying which protons are coupled to each other.

¹³C NMR Spectroscopy